

# 5-Amino-2-methoxybenzenesulfonamide CAS number and molecular structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                     |
|----------------|-------------------------------------|
| Compound Name: | 5-Amino-2-methoxybenzenesulfonamide |
| Cat. No.:      | B1274399                            |

[Get Quote](#)

## 5-Amino-2-methoxybenzenesulfonamide: A Technical Overview

CAS Number: 88508-44-5 Molecular Formula: C<sub>7</sub>H<sub>10</sub>N<sub>2</sub>O<sub>3</sub>S

This technical guide provides a comprehensive overview of **5-Amino-2-methoxybenzenesulfonamide**, a sulfonamide compound of interest to researchers and professionals in drug development and organic synthesis. This document outlines its chemical and physical properties, a generalized synthesis protocol, and expected spectroscopic characteristics.

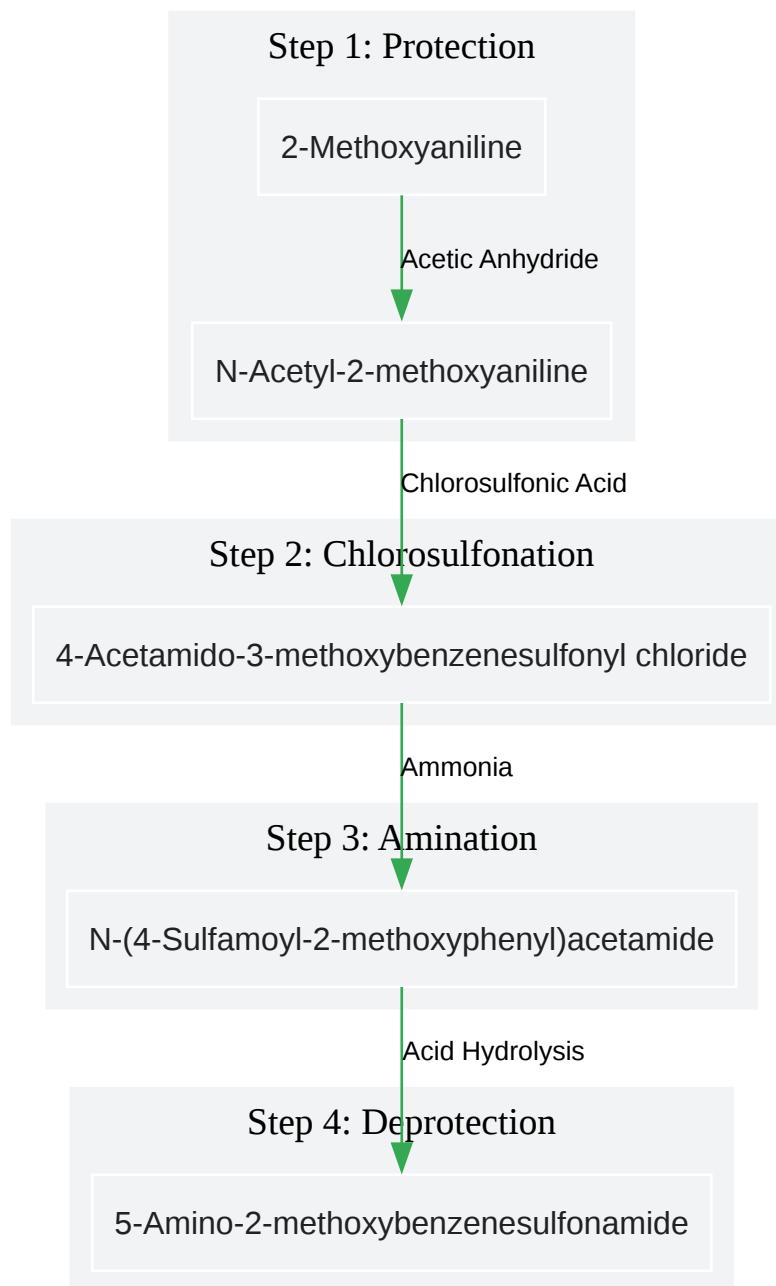
## Molecular Structure and Properties

**5-Amino-2-methoxybenzenesulfonamide** is an aromatic sulfonamide characterized by a benzene ring substituted with an amino group, a methoxy group, and a sulfonamide group.

Molecular Structure:

A summary of the key physicochemical properties for **5-Amino-2-methoxybenzenesulfonamide** is presented in Table 1.

Table 1: Physicochemical Properties of **5-Amino-2-methoxybenzenesulfonamide**


| Property                              | Value                                                          | Source               |
|---------------------------------------|----------------------------------------------------------------|----------------------|
| CAS Number                            | 88508-44-5                                                     | Commercial Suppliers |
| Molecular Formula                     | C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub> S | Commercial Suppliers |
| Molecular Weight                      | 202.23 g/mol                                                   | Calculated           |
| Melting Point                         | 195 °C                                                         | <a href="#">[1]</a>  |
| Topological Polar Surface Area (TPSA) | 95.41 Å <sup>2</sup>                                           | Calculated           |
| LogP                                  | -0.0752                                                        | Calculated           |
| Hydrogen Bond Acceptors               | 4                                                              | Calculated           |
| Hydrogen Bond Donors                  | 2                                                              | Calculated           |
| Rotatable Bonds                       | 2                                                              | Calculated           |

## Synthesis Protocol

A detailed, experimentally validated protocol for the synthesis of **5-Amino-2-methoxybenzenesulfonamide** is not readily available in the public domain. However, a general synthetic approach for this class of compounds can be proposed based on established organic chemistry principles. The following is a plausible, generalized multi-step synthesis.

### General Synthesis Workflow:

The synthesis can be envisioned as a multi-step process starting from a readily available precursor, such as 2-methoxyaniline. The key steps would involve the protection of the amino group, followed by chlorosulfonation and subsequent amination to form the sulfonamide, and finally deprotection of the amino group.



[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **5-Amino-2-methoxybenzenesulfonamide**.

Experimental Protocol (Generalized):

- Protection of the Amino Group: 2-methoxyaniline is reacted with an acylating agent, such as acetic anhydride, in a suitable solvent to protect the amino group as an acetamide. This

directs the subsequent electrophilic substitution.

- Chlorosulfonation: The resulting N-acetyl-2-methoxyaniline is treated with chlorosulfonic acid, typically at low temperatures, to introduce the sulfonyl chloride group onto the benzene ring.
- Formation of the Sulfonamide: The intermediate sulfonyl chloride is then reacted with ammonia (aqueous or gaseous) to form the sulfonamide group.
- Deprotection of the Amino Group: The final step involves the hydrolysis of the acetamide protecting group, usually under acidic conditions, to yield the desired **5-Amino-2-methoxybenzenesulfonamide**.

Note: This is a generalized protocol and would require optimization of reaction conditions, solvents, and purification methods.

## Spectroscopic Data

Experimentally determined spectra for **5-Amino-2-methoxybenzenesulfonamide** are not widely published. However, the expected spectral characteristics can be inferred from the functional groups present in the molecule.

Table 2: Expected Spectroscopic Features

| Spectroscopy                                            | Feature                                                                                 | Expected Chemical Shift / Wavenumber     |
|---------------------------------------------------------|-----------------------------------------------------------------------------------------|------------------------------------------|
| <sup>1</sup> H NMR                                      | Aromatic Protons                                                                        | $\delta$ 6.5 - 7.5 ppm                   |
| Methoxy Protons (-OCH <sub>3</sub> )                    | $\delta$ ~3.8 ppm                                                                       |                                          |
| Amino Protons (-NH <sub>2</sub> )                       | Broad singlet, variable shift                                                           |                                          |
| Sulfonamide Protons (-SO <sub>2</sub> NH <sub>2</sub> ) | Broad singlet, variable shift                                                           |                                          |
| <sup>13</sup> C NMR                                     | Aromatic Carbons                                                                        | $\delta$ 110 - 160 ppm                   |
| Methoxy Carbon (-OCH <sub>3</sub> )                     | $\delta$ ~55 ppm                                                                        |                                          |
| IR Spectroscopy                                         | N-H Stretching (Amino & Sulfonamide)                                                    | 3300 - 3500 cm <sup>-1</sup> (two bands) |
| C-H Stretching (Aromatic & Alkyl)                       | 2850 - 3100 cm <sup>-1</sup>                                                            |                                          |
| S=O Stretching (Sulfonamide)                            | 1300 - 1350 cm <sup>-1</sup><br>(asymmetric) & 1140 - 1180 cm <sup>-1</sup> (symmetric) |                                          |
| C-O Stretching (Methoxy)                                | 1000 - 1300 cm <sup>-1</sup>                                                            |                                          |
| Mass Spectrometry                                       | Molecular Ion (M <sup>+</sup> )                                                         | m/z = 202.04                             |

## Biological Activity and Drug Development

As of the date of this document, there is no publicly available information regarding the specific biological activity, pharmacological profile, or involvement in any signaling pathways for **5-Amino-2-methoxybenzenesulfonamide**. Its structural similarity to other sulfonamides suggests potential for investigation in various therapeutic areas, but this would require experimental validation.

## Conclusion

**5-Amino-2-methoxybenzenesulfonamide** is a chemical compound with defined physicochemical properties. While detailed experimental protocols and biological data are

scarce in the public domain, its synthesis can be approached through established chemical transformations. This guide provides a foundational understanding of this molecule for researchers and professionals in the field of medicinal chemistry and drug development. Further experimental investigation is necessary to fully characterize its synthetic accessibility and biological potential.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]
- To cite this document: BenchChem. [5-Amino-2-methoxybenzenesulfonamide CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1274399#5-amino-2-methoxybenzenesulfonamide-cas-number-and-molecular-structure>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)